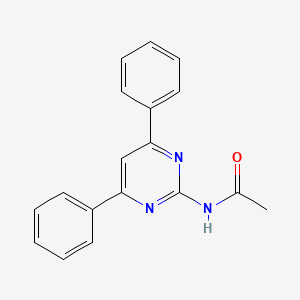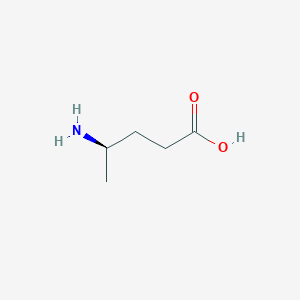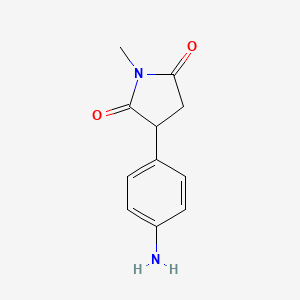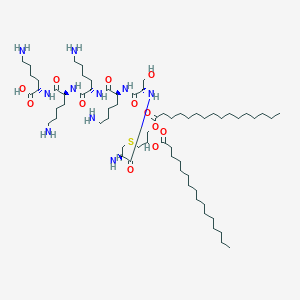
Pam2CSK4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pam2CSK4, también conocido como S-[2,3-bis(palmitoyloxy)-(2RS)-propil]-[R]-cisteinil-[S]-seril-[S]-lisil-[S]-lisil-[S]-lisil-[S]-lisina, es un lipopolipéptido diacilado sintético. Es un potente activador del factor de transcripción proinflamatorio nuclear factor kappa-light-chain-enhancer de células B activadas (NF-κB). This compound imita el amino-terminal acilado de las lipoproteínas bacterianas y es reconocido por el receptor similar a Toll 2 (TLR2) y el heterodímero del receptor similar a Toll 6 (TLR6) .
Métodos De Preparación
Pam2CSK4 se sintetiza mediante un proceso de varios pasos que implica el acoplamiento de grupos palmitoílo a un esqueleto peptídico. La síntesis generalmente implica los siguientes pasos :
Síntesis del esqueleto peptídico: El esqueleto peptídico se sintetiza utilizando técnicas de síntesis de péptidos en fase sólida (SPPS).
Adición de grupos palmitoílo: Los grupos palmitoílo se unen al esqueleto peptídico mediante reacciones de esterificación.
Purificación: El this compound sintetizado se purifica mediante cromatografía líquida de alta resolución (HPLC) para garantizar la eliminación de impurezas.
Liofilización: El compuesto purificado se liofiliza para obtener una forma de polvo estable.
Los métodos de producción industrial implican ampliar el proceso sintético mientras se mantiene la pureza y la actividad del compuesto. Esto incluye la optimización de las condiciones de reacción, el uso de sintetizadores de péptidos automatizados y la aplicación de técnicas de purificación a gran escala .
Análisis De Reacciones Químicas
Pam2CSK4 experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound puede sufrir reacciones de oxidación, particularmente en el átomo de azufre en el residuo de cisteína.
Reducción: Las reacciones de reducción pueden ocurrir en los enlaces disulfuro formados durante la oxidación.
Sustitución: Las reacciones de sustitución pueden ocurrir en los residuos de lisina, donde se pueden introducir diferentes grupos funcionales.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el ditiotreitol para la reducción y varios agentes alquilantes para las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados .
Aplicaciones Científicas De Investigación
Pam2CSK4 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Inmunología: this compound se utiliza para estudiar la activación del sistema inmunitario, particularmente la vía de señalización TLR2/TLR6.
Adyuvantes de vacunas: This compound se explora como un posible adyuvante en formulaciones de vacunas para mejorar las respuestas inmunitarias.
Señalización celular: Los investigadores utilizan this compound para estudiar las vías de señalización celular, incluida la activación de NF-κB y la producción de citocinas.
Desarrollo de fármacos: This compound se investiga por sus posibles propiedades antivirales y su papel en la modulación de las respuestas inmunitarias.
Mecanismo De Acción
Pam2CSK4 ejerce sus efectos uniéndose al heterodímero TLR2/TLR6 en la superficie celular. Esta unión desencadena una cascada de señalización que implica el reclutamiento de la proteína adaptadora de respuesta primaria de diferenciación mieloide 88 (MyD88). La vía dependiente de MyD88 conduce a la activación de NF-κB y la proteína activadora 1 (AP-1), lo que da como resultado la producción de citocinas proinflamatorias y la activación de la respuesta inmunitaria innata .
Comparación Con Compuestos Similares
Pam2CSK4 a menudo se compara con otros compuestos similares, como:
PamCSK4: Un lipopolipéptido monoacilado con una estructura similar pero un patrón de lipidación diferente.
This compound es único en su capacidad de activar específicamente el heterodímero TLR2/TLR6, lo que lo convierte en una herramienta valiosa para estudiar las respuestas inmunitarias mediadas por TLR2/TLR6 .
Propiedades
Key on ui mechanism of action |
Pam2 is a synthetic lipopeptide which acts as an agonist at TLR2 and TLR6. Actions at these receptors suggest that Pam2 has potential antiviral properties. |
|---|---|
Número CAS |
574741-81-4 |
Fórmula molecular |
C65H126N10O12S |
Peso molecular |
1271.8 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C65H126N10O12S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-41-58(77)86-48-51(87-59(78)42-28-26-24-22-20-18-16-14-12-10-8-6-4-2)49-88-50-52(70)60(79)75-57(47-76)64(83)73-54(38-30-34-44-67)62(81)71-53(37-29-33-43-66)61(80)72-55(39-31-35-45-68)63(82)74-56(65(84)85)40-32-36-46-69/h51-57,76H,3-50,66-70H2,1-2H3,(H,71,81)(H,72,80)(H,73,83)(H,74,82)(H,75,79)(H,84,85)/t51?,52-,53-,54-,55-,56-,57-/m0/s1 |
Clave InChI |
LJUIOEFZFQRWJG-KKIBDXJDSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OCC(CSC[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC |
Secuencia |
XSKKKK |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


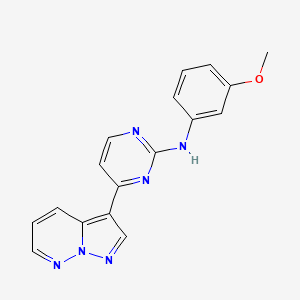
![5-methyl-1-phenyl-6H-pyrido[4,3-b]carbazole](/img/structure/B3063036.png)

![3-[(4-nonylphenyl)methylamino]propylphosphonic Acid](/img/structure/B3063087.png)
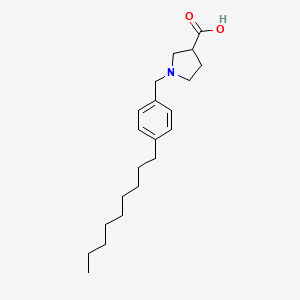
![1-[(4-nonylphenyl)methyl]azetidine-3-carboxylic Acid](/img/structure/B3063101.png)
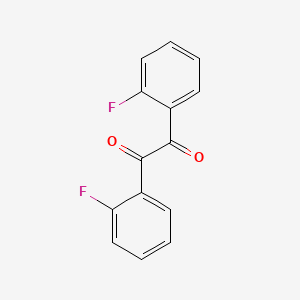
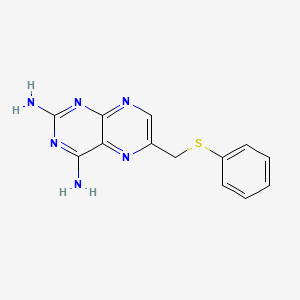
![[3-(carbamoyloxymethyl)-1,4-dihydroxy-5,8-dioxonaphthalen-2-yl]methyl carbamate](/img/structure/B3063122.png)
